2-Amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-G]quinolin-3-YL cyanide
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Overview
Description
2-Amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-G]quinolin-3-YL cyanide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-G]quinolin-3-YL cyanide typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-G]quinolin-3-YL cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted products.
Scientific Research Applications
2-Amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-G]quinolin-3-YL cyanide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor agent and tyrosine kinase receptor inhibitor.
Material Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: The compound’s interactions with various biological targets are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-G]quinolin-3-YL cyanide involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinase receptors, which play a crucial role in cell signaling pathways related to cancer progression . The compound’s structure allows it to bind effectively to these receptors, blocking their activity and thereby exerting its antitumor effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
- 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol
Uniqueness
Compared to similar compounds, 2-Amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-G]quinolin-3-YL cyanide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure provides a versatile platform for further chemical modifications, enhancing its utility in various research fields.
Properties
Molecular Formula |
C23H21Cl2N3O |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-amino-4-(2,4-dichlorophenyl)-6,8,8,9-tetramethyl-4H-pyrano[3,2-g]quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H21Cl2N3O/c1-12-10-23(2,3)28(4)19-9-20-16(8-15(12)19)21(17(11-26)22(27)29-20)14-6-5-13(24)7-18(14)25/h5-10,21H,27H2,1-4H3 |
InChI Key |
AEIVZHLZCOTCGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C(C(=C(OC3=C2)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C)(C)C |
Origin of Product |
United States |
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